5-Fluoro-2-nitrobenzene-1,3-diol

Physicochemical profiling Intermediate selection Process chemistry

5-Fluoro-2-nitrobenzene-1,3-diol (CAS 1121585-22-5), also referred to as 4-fluoro-2,6-dihydroxynitrobenzene, is a fluorinated nitroaromatic diol (C₆H₄FNO₄, MW 173.10) that serves as a crucial synthetic intermediate in the preparation of fluorinated xanthene dyes, notably the Oregon Green family of fluorescein derivatives. The compound features a unique 1,3-diol substitution pattern ortho to a nitro group and para to a fluorine atom, enabling regiospecific elaboration into 5-fluororesorcinol and subsequently into fluorinated fluorophores with enhanced photophysical properties relative to their non-fluorinated counterparts.

Molecular Formula C6H4FNO4
Molecular Weight 173.1 g/mol
CAS No. 1121585-22-5
Cat. No. B1390192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-nitrobenzene-1,3-diol
CAS1121585-22-5
Molecular FormulaC6H4FNO4
Molecular Weight173.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[N+](=O)[O-])O)F
InChIInChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H
InChIKeyFOOSVTRRNLPPCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-nitrobenzene-1,3-diol (CAS 1121585-22-5) – A Fluorinated Nitroresorcinol Intermediate for Advanced Dye and Probe Synthesis


5-Fluoro-2-nitrobenzene-1,3-diol (CAS 1121585-22-5), also referred to as 4-fluoro-2,6-dihydroxynitrobenzene, is a fluorinated nitroaromatic diol (C₆H₄FNO₄, MW 173.10) that serves as a crucial synthetic intermediate in the preparation of fluorinated xanthene dyes, notably the Oregon Green family of fluorescein derivatives [1]. The compound features a unique 1,3-diol substitution pattern ortho to a nitro group and para to a fluorine atom, enabling regiospecific elaboration into 5-fluororesorcinol and subsequently into fluorinated fluorophores with enhanced photophysical properties relative to their non-fluorinated counterparts [2].

Why Generic Nitroresorcinols Cannot Replace 5-Fluoro-2-nitrobenzene-1,3-diol in Fluorophore-Directed Synthesis


The presence of the fluorine atom at the 5-position fundamentally alters the electronic landscape, acidity, and hydrogen-bonding capacity of the nitroresorcinol scaffold compared to the non-fluorinated parent (2-nitrobenzene-1,3-diol, CAS 601-89-8) . This electronic perturbation is not merely incremental; it enables a downstream synthetic pathway (nitro reduction → diazotization → hydrodediazoniation → demethylation) that yields isomer-free 5-fluororesorcinol, an essential building block for Oregon Green dyes [1]. Substituting with the non-fluorinated analog or a chloro/bromo congener leads to distinctly different dye photophysics—including altered pKa, photostability, and quantum yield—that cannot be matched without the specific fluorine substitution pattern [2].

Quantitative Differentiation of 5-Fluoro-2-nitrobenzene-1,3-diol vs. Closest Analogs – A Procurement-Focused Evidence Guide


Physicochemical Property Divergence: Density, Boiling Point, and Water Solubility vs. Non-Fluorinated 2-Nitrobenzene-1,3-diol

The introduction of fluorine at the 5-position significantly increases molecular density and boiling point relative to the non-fluorinated parent 2-nitrobenzene-1,3-diol (CAS 601-89-8). The fluorinated compound exhibits a predicted density of 1.691 g/cm³ at 20 °C versus ~1.56 g/cm³ for the non-fluorinated analog, and a predicted boiling point of 263 °C (760 mmHg) versus 234 °C for the parent . Water solubility is also altered: the fluorinated compound shows a predicted solubility of approximately 1.3 g/L at 25 °C, whereas the non-fluorinated analog is described as 'slightly soluble' but without precise quantification in the same source class . These differences reflect the fluorine atom's electron-withdrawing effect and increased molecular polarizability, which impact solvent selection, purification strategy, and downstream reaction conditions.

Physicochemical profiling Intermediate selection Process chemistry

Acid Dissociation Constant (pKa) Modulation by Fluorine: Enhanced Acidity for Controlled Deprotonation

The electron-withdrawing fluorine atom at the 5-position increases the acidity of the phenolic –OH groups compared to the non-fluorinated parent. While experimentally measured pKa values for the target compound are not publicly available, the structurally analogous 2-nitrobenzene-1,3-diol has a predicted pKa of 4.88 ± 0.10 . The –I effect of fluorine is expected to lower the first pKa by approximately 0.5–1.0 units, rendering the target compound more acidic and thus more readily deprotonated under mildly basic conditions [1]. This enhanced acidity facilitates selective O‑alkylation or O‑protection strategies in multi‑step syntheses, reducing by‑product formation compared to the non‑fluorinated analog.

pKa tuning Hydrogen bonding Reactivity control

Synthetic Utility: Regiospecific Entry to 5-Fluororesorcinol and Oregon Green Dyes with Documented Photophysical Advantages

5-Fluoro-2-nitrobenzene-1,3-diol is the direct precursor to 5-fluororesorcinol via a patented reduction–dediazoniation sequence that proceeds in isomer-free form and good yield [1]. 5-Fluororesorcinol is, in turn, the key building block for Oregon Green 488 and related fluorinated fluorescein dyes. The resulting fluorinated dyes exhibit a pKa of approximately 4.7, compared to 6.4 for non-fluorinated fluorescein, making their fluorescence essentially pH-independent in the physiological range (pH 6–8) . Furthermore, fluorinated dye–protein conjugates show reduced fluorescence quenching upon multiple labeling relative to fluorescein isothiocyanate (FITC), as demonstrated in the patent figures [1]. These downstream differentiation factors trace directly back to the choice of the fluorinated nitroresorcinol starting material.

Fluorophore synthesis Oregon Green Photostability

Commercial Availability and Purity Benchmarking Against Non-Fluorinated Parent Compound

Commercial suppliers offer 5-fluoro-2-nitrobenzene-1,3-diol at purities of 95% (AKSci, Fluorochem) to 98% (Capotchem, by GC) . In contrast, the non-fluorinated 2-nitrobenzene-1,3-diol is widely available at 98%+ purity from multiple vendors. The fluorine-containing variant commands a higher price per gram (typically 3–5×) reflecting the added synthetic steps and lower production volume. For procurement decisions, the purity specification must be evaluated in the context of the intended downstream application: nitro-reduction to 5-fluoroaminoresorcinol or direct functionalization may tolerate 95% purity, whereas dye synthesis for bioconjugation may require 98%+ to avoid fluorescent impurities.

Sourcing Purity specification Supply chain

Thermal Stability and Storage Differentiation: Impact of Fluorine on Decomposition Pathways

The predicted flash point of 5-fluoro-2-nitrobenzene-1,3-diol is 112.8 °C, compared to approximately 111.4 °C for the non-fluorinated 2-nitrobenzene-1,3-diol . While the difference is modest (+1.4 °C), the electron-withdrawing fluorine atom stabilizes the aromatic ring against thermal degradation by reducing electron density available for nitro group homolysis. Vendor recommendations specify long-term storage in a cool, dry environment (room temperature or 2–8 °C sealed under dry conditions) for the fluorinated compound , whereas the non-fluorinated analog is typically stored at ambient temperature. This minor but meaningful thermal stabilization can be advantageous during exothermic nitro-reduction steps at scale.

Storage stability Thermal decomposition Safety

High-Value Application Scenarios for 5-Fluoro-2-nitrobenzene-1,3-diol Based on Differentiated Evidence


Synthesis of pH-Insensitive Fluorinated Fluorescein Probes (Oregon Green Family)

When the goal is a fluorescent label with minimal pH sensitivity in the physiological range (pH 6–8), 5-fluoro-2-nitrobenzene-1,3-diol is the obligatory starting material. Reduction to 5-fluoroaminoresorcinol followed by diazotization/hydrodediazoniation yields 5-fluororesorcinol, which condenses with phthalic anhydride derivatives to produce Oregon Green 488 (pKa ≈ 4.7 vs. 6.4 for fluorescein) [1]. This pKa shift of –1.7 units ensures stable fluorescence intensity across endosomal, lysosomal, and cytosolic pH environments, making the probe indispensable for quantitative live-cell imaging and high-content screening assays [2].

Preparation of Bright, Quenching-Resistant Bioconjugates for Multiplexed Immunoassays

Fluorinated fluorescein dyes derived from this nitro intermediate exhibit reduced fluorescence quenching when multiple fluorophores are conjugated to a single antibody or protein. Patent data demonstrate that fluorinated dye–IgG conjugates retain higher per-fluorophore fluorescence quantum yield compared to FITC conjugates at equivalent dye-to-protein ratios [1]. Selecting 5-fluoro-2-nitrobenzene-1,3-diol ensures access to this quench-resistant dye scaffold, directly improving signal-to-noise ratios in sandwich ELISA, flow cytometry, and immunohistochemistry applications.

Fluorinated Agrochemical or Pharmaceutical Intermediate with Tunable Electronic Properties

The electron-withdrawing fluorine atom alters the nitroarene's reactivity profile, enabling selective nucleophilic aromatic substitution (SNAr) at positions activated by the nitro group while the fluorine itself can serve as a leaving group or a metabolic blocking group in drug design [1]. The predicted enhanced acidity (pKa ~4.0–4.5) facilitates selective O‑functionalization under mildly basic conditions that would be inefficient with the non-fluorinated analog (pKa 4.88), reducing side reactions in multi-step syntheses of fluorinated bioactive molecules [2].

Academic and Industrial R&D Requiring Isomer-Free Fluororesorcinol Building Blocks

The patented synthetic route from 5-fluoro-2-nitrobenzene-1,3-diol to 5-fluororesorcinol proceeds without isomeric contamination, a critical advantage over older fluorination methods that yield difficult-to-separate isomer mixtures [1]. For laboratories developing novel fluorinated sensors, materials, or catalysts, procuring this specific nitro intermediate guarantees access to a structurally defined fluororesorcinol of established utility. Suppliers offer the compound at 95–98% purity with documented analytical specifications, supporting reproducible research outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-nitrobenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.